molecular formula C16H13BrO3 B1290307 3-(3-Bromo-4-phenylmethoxyphenyl)prop-2-enoic acid CAS No. 67808-76-8

3-(3-Bromo-4-phenylmethoxyphenyl)prop-2-enoic acid

Cat. No.: B1290307
CAS No.: 67808-76-8
M. Wt: 333.18 g/mol
InChI Key: WXXQCNGAXBAMTE-UHFFFAOYSA-N
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Description

3-(3-Bromo-4-phenylmethoxyphenyl)prop-2-enoic acid is a synthetic cinnamic acid derivative designed for advanced chemical and pharmaceutical research. This compound features a brominated phenyl ring and a benzyl (phenylmethoxy) ether group, structural motifs commonly associated with biological activity. The core cinnamic acid structure is a well-known scaffold in medicinal chemistry, serving as a precursor to a wide array of natural products and biologically active compounds . The specific substitution pattern on this molecule suggests its primary value as a key intermediate in organic synthesis. Researchers can utilize this compound in cross-coupling reactions, where the bromo substituent acts as a handle for further functionalization via metal-catalyzed methods (e.g., Suzuki or Heck reactions) to create more complex molecular architectures . Furthermore, its structure is indicative of potential application in the development of pharmacologically active agents. Close analogs, such as (Z)-3-(3-bromo-4-phenylmethoxyphenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]prop-2-enoic acid, are listed in chemical databases, highlighting the interest in this chemical family for drug discovery efforts, possibly in areas like enzyme inhibition . The prop-2-enoic acid (acrylic acid) moiety provides a hydrogen bond donor/acceptor capability and is a common pharmacophore in many active molecules. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

3-(3-bromo-4-phenylmethoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrO3/c17-14-10-12(7-9-16(18)19)6-8-15(14)20-11-13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXXQCNGAXBAMTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=CC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627562
Record name 3-[4-(Benzyloxy)-3-bromophenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67808-76-8
Record name 3-[4-(Benzyloxy)-3-bromophenyl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3-Bromo-4-phenylmethoxyphenyl)prop-2-enoic acid, commonly referred to as a brominated phenyl derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the following structural formula:

C16H15BrO3\text{C}_{16}\text{H}_{15}\text{BrO}_3

It features a bromine atom attached to a phenyl ring, which is further substituted with a methoxy group . The presence of these functional groups may influence its reactivity and biological interactions.

Research indicates that 3-(3-Bromo-4-phenylmethoxyphenyl)prop-2-enoic acid exhibits several mechanisms of action:

  • Inhibition of Apoptosis : Preliminary studies suggest that this compound may act as an apoptotic inhibitor, potentially protecting cells from programmed cell death. This is particularly relevant in neuroprotection and cancer therapies where apoptosis plays a critical role .
  • Anti-inflammatory Effects : The compound appears to interact with proteins involved in inflammatory pathways. It may inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation.
  • Antioxidant Activity : Some studies have indicated that 3-(3-Bromo-4-phenylmethoxyphenyl)prop-2-enoic acid possesses antioxidant properties, which could mitigate oxidative stress in cellular models .

Binding Affinities

The compound has been studied for its binding affinities with various biological targets. For instance, it has shown potential interactions with phosphoglycerate kinase (PGK1), a key enzyme involved in glycolysis and cellular metabolism. The activation of PGK1 by this compound could lead to enhanced cell survival under stress conditions .

Case Studies

Several case studies highlight the biological activity of this compound:

  • In a study involving Drosophila models exposed to oxidative stress, treatment with 3-(3-Bromo-4-phenylmethoxyphenyl)prop-2-enoic acid significantly improved survival rates compared to controls. This suggests its potential as a neuroprotective agent .
  • Another study demonstrated that at specific concentrations, the compound reduced lactate dehydrogenase (LDH) release in neuronal cell lines subjected to oxygen-glucose deprivation (OGD), indicating protective effects against cell injury .

Research Findings

Study FocusFindingsImplications
Apoptosis InhibitionCompound reduced apoptotic markers in neuronal cellsPotential for neuroprotective therapies
Anti-inflammatory ActivityDecreased levels of pro-inflammatory cytokinesCould be beneficial in treating chronic inflammatory diseases
Antioxidant PropertiesReduced oxidative stress markers in cellular assaysMay aid in developing treatments for oxidative stress-related conditions

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Methoxy vs. Benzyloxy Substituents
  • 3-(3-Bromo-4-methoxyphenyl)prop-2-enoic acid (CAS 1080-07-5): Structure: Features a methoxy group (-OCH₃) at the 4-position instead of benzyloxy. The molecular weight (257.084 g/mol) is lower than the benzyloxy analog . Applications: Methoxy-substituted cinnamic acids are often studied for their photophysical properties and biological activity, such as enzyme inhibition .
  • Target Compound (Benzyloxy variant) :

    • The benzyloxy group (-OCH₂C₆H₅) introduces increased hydrophobicity, likely improving membrane permeability in biological systems. This substituent may also influence crystal packing via π-π stacking interactions .
Halogen Position and Type
  • 3-(4-Bromo-2-fluorophenyl)prop-2-enoic acid (CAS 149947-19-3): Structure: Contains a bromine at position 4 and fluorine at position 2. Properties: Fluorine’s electronegativity enhances acidity (pKa ~3–4 for similar compounds) and may alter hydrogen-bonding patterns. The molecular weight is 245.05 g/mol . Comparison: The target compound’s bromine at position 3 may lead to different electronic effects, such as altered conjugation in the α,β-unsaturated system.

Backbone Modifications: Prop-2-enoic Acid vs. Propanoic Acid

  • Properties: The absence of conjugation reduces reactivity toward nucleophiles (e.g., Michael addition). Molecular weight is 247.06 g/mol . Implications: The α,β-unsaturation in the target compound enables conjugation, increasing acidity (pKa ~4–5) and participation in cycloaddition reactions .

Functional Group Variations

  • (2E)-3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid (PDB 4FE): Structure: Hydroxy and methoxy groups at positions 3 and 4. Properties: The hydroxyl group enables hydrogen bonding, influencing crystal packing and solubility. Molecular weight is 194.18 g/mol .

Preparation Methods

Bromination Reaction

One common method for synthesizing the bromo-substituted phenolic compound involves using p-methoxybenzoic acid as a starting material. The reaction is typically conducted in glacial acetic acid with ferric chloride as a catalyst:

  • Reagents :

    • p-Methoxybenzoic acid
    • Bromine (Br₂)
    • Ferric chloride (FeCl₃)
    • Glacial acetic acid
  • Procedure :

    • Dissolve p-methoxybenzoic acid in glacial acetic acid.
    • Heat the mixture to approximately 60°C.
    • Slowly add bromine diluted in glacial acetic acid over a period of 1 to 5 hours.
    • Allow the reaction to proceed for an additional 1 to 20 hours at varying temperatures (20°C to 70°C).
    • After completion, cool the mixture and filter the product, which is then washed and dried to yield the bromo-substituted compound.

Formation of Prop-2-enoic Acid Moiety

The next step involves converting the bromo-substituted phenolic compound into the desired prop-2-enoic acid derivative:

  • Reagents :

    • Bromo-substituted phenolic compound
    • Base (e.g., sodium hydroxide or potassium carbonate)
    • Acid (e.g., hydrochloric acid for neutralization)
  • Procedure :

    • React the bromo-substituted phenolic compound with a suitable base to form an enolate.
    • Perform an alkylation reaction with an appropriate alkyl halide or perform an elimination reaction under acidic conditions to form the alkene.
    • Neutralize and purify the resulting product through recrystallization or chromatography.

Analytical Techniques for Characterization

To confirm the structure and purity of 3-(3-Bromo-4-phenylmethoxyphenyl)prop-2-enoic acid, various analytical techniques are employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) To determine molecular structure and confirm functional groups
Mass Spectrometry (MS) To verify molecular weight and fragmentation patterns
Infrared Spectroscopy (IR) To identify functional groups based on characteristic absorption bands

Q & A

Q. Table 1. Key Crystallographic Parameters for Analogous Brominated Compounds

CompoundDihedral Angle (°)C–C–C Angle at Br (°)Hydrogen-Bond MotifReference
2-(3-Bromo-4-methoxyphenyl)acetic acid78.15121.5R22(8)R_2^2(8)
(2E)-3-(3-Bromo-4-methoxyphenyl)prop-2-en-1-one85.2120.8N/A

Q. Table 2. Optimization Parameters for Bromination Reactions

ParameterOptimal ConditionImpact on Yield/Selectivity
SolventAcetic acidEnhances regioselectivity
Temperature20–25°CMinimizes di-bromination
Bromine Equivalents1.0 eqEnsures mono-substitution

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